molecular formula C18H16N4O2 B2775683 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2176152-30-8

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2775683
CAS No.: 2176152-30-8
M. Wt: 320.352
InChI Key: JPJBQYILHCZQDW-UHFFFAOYSA-N
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Description

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a pyridine ring, a quinoxaline moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Attachment of the Quinoxaline Moiety: The quinoxaline ring can be introduced via a nucleophilic substitution reaction, where a quinoxaline derivative reacts with the pyrrolidine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridine, quinoxaline, or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer or anti-inflammatory agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline: Features a pyridine ring, quinoxaline moiety, and pyrrolidine ring.

    Pyridin-2-yl(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    Quinoxalin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with the positions of the pyridine and quinoxaline rings swapped.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic compound belonging to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : Cx_{x}Hy_{y}Nz_{z}Ow_{w}
  • Molecular Weight : Approximately 300 g/mol (exact values depend on specific substitutions).

The compound features a quinoxaline core substituted with a pyrrolidine moiety linked through an ether bond to a pyridine carbonyl group, which may influence its biological interactions.

Biological Activity Overview

Quinoxaline derivatives have been studied extensively for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Quinoxaline DerivativeStaphylococcus aureus0.49 µg/mL
Quinoxaline DerivativeEscherichia coli0.98 µg/mL
Quinoxaline DerivativeMycobacterium tuberculosis< 15.625 µg/mL

These findings suggest that the compound could be developed further as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of quinoxaline derivatives has also been highlighted in several studies. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HepG2 (Liver)5.0
SK-OV-3 (Ovarian)7.5
PC-3 (Prostate)6.0

Molecular docking studies indicate that these compounds may target DNA topoisomerase and vascular endothelial growth factor receptors, which are critical in cancer proliferation and metastasis .

The mechanisms underlying the biological activities of quinoxaline derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many quinoxalines act as inhibitors of key enzymes involved in cellular processes, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), contributing to their anti-inflammatory effects.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of quinoxaline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the pyrrolidine ring significantly enhanced potency against resistant strains .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The findings suggested that specific substitutions on the quinoxaline scaffold could lead to improved selectivity and reduced toxicity towards normal cells .

Properties

IUPAC Name

pyridin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(16-7-3-4-9-19-16)22-10-8-13(12-22)24-17-11-20-14-5-1-2-6-15(14)21-17/h1-7,9,11,13H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBQYILHCZQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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